

A Foundational Azo Dye: Unraveling the History and Chemistry of Bismarck Brown

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Basic Brown 4*

Cat. No.: *B12351271*

[Get Quote](#)

Guide Overview: This technical guide provides a comprehensive exploration of Bismarck Brown, one of the earliest synthetic azo dyes. We will delve into the historical context of its discovery by Carl Alexander von Martius, dissect the elegant chemical principles behind its original synthesis, and present a detailed experimental protocol. This document is designed for researchers, chemists, and historians of science, offering field-proven insights into the causality of its synthesis and its enduring applications in histology.

The Dawn of a Colorful Industry: Discovery and Historical Context

The mid-19th century was a period of profound transformation in chemical science, marked by a shift from reliance on natural colorants to the burgeoning field of synthetic dyes. Following the landmark discovery of Mauveine in 1856 by William Henry Perkin, a wave of innovation swept across Europe.^[1] It was within this fervent atmosphere of discovery that German chemist Carl Alexander von Martius made his significant contribution.

A student of the renowned Justus von Liebig and an assistant to August Wilhelm von Hofmann, Martius was at the forefront of aniline dye research.^{[2][3]} In 1863, he developed a novel brown dye, which he named Bismarck Brown in honor of the influential German chancellor, Otto von Bismarck.^{[2][4]} This compound was one of the first commercially successful azo dyes, a class of compounds whose synthesis was pioneered by Peter Griess and is characterized by the nitrogen-nitrogen double bond (-N=N-) functional group.^[5] Martius's discovery not only provided a valuable new colorant but also helped establish the azo dye industry, a field he

would further influence through his co-founding of the company that would later become Agfa (Aktiengesellschaft für Anilinfabrikation).[2][3]

Chemical Identity and Physicochemical Properties

Bismarck Brown Y (also known as C.I. 21000 or Basic Brown 1) is not a single molecular entity but rather a mixture of closely related diazo and triazo compounds.[4][6] This compositional complexity is a direct result of its unique synthesis pathway. The principal and most frequently cited component is formed from the coupling of one doubly diazotized m-phenylenediamine molecule with two additional m-phenylenediamine molecules.[4] As a basic dye, it carries a net positive charge, a property crucial to its primary application in biological staining.

Property	Value	Source(s)
C.I. Name	Basic Brown 1	[4][7]
C.I. Number	21000	[4][7]
CAS Number	10114-58-6	[7]
Idealized Formula	$C_{18}H_{18}N_8 \cdot 2HCl$	[8][9]
Molar Mass	419.31 g/mol (dihydrochloride salt)	[9]
Appearance	Brown to yellow-brown powder	[8]
Solubility	Soluble in water and ethanol	[8][10]

The Synthesis of Bismarck Brown: A Study in Chemical Elegance

The synthesis of Bismarck Brown is a classic example of an azo coupling reaction, distinguished by its use of a single precursor, m-phenylenediamine (benzene-1,3-diamine), for both the diazonium and the coupling components.[4][11] This elegant efficiency is a testament to the ingenuity of 19th-century organic chemistry. The process unfolds in two primary stages: a double diazotization followed by a double azo coupling.

Stage 1: Double Diazotization

The reaction is initiated by the conversion of one molecule of m-phenylenediamine into a benzene-1,3-bis(diazonium) salt.

- Causality and Experimental Choices: This transformation requires the generation of nitrous acid (in situ) from sodium nitrite and a strong mineral acid, typically hydrochloric acid. The choice to perform this reaction at a critically low temperature (0–5 °C) is paramount.[12] Diazonium salts are notoriously unstable at higher temperatures, readily decomposing to expel nitrogen gas. Maintaining the cold temperature ensures the integrity of the highly reactive bis(diazonium) electrophile for the subsequent coupling stage.

The overall diazotization reaction is: $(H_2N)_2C_6H_4 + 2 HCl + 2 NaNO_2 \rightarrow [Cl^-N_2^+-C_6H_4-N_2^+Cl^-] + 2 NaCl + 4 H_2O$

Stage 2: Azo Coupling

The newly formed benzene-1,3-bis(diazonium) ion is a potent electrophile. It subsequently reacts with two additional molecules of m-phenylenediamine in an electrophilic aromatic substitution reaction.

- Causality and Experimental Choices: The amino groups (-NH₂) on the m-phenylenediamine coupling agent are powerful activating groups, rendering the aromatic ring highly electron-rich and susceptible to electrophilic attack. They direct the incoming diazonium electrophile primarily to the positions ortho and para to themselves. In this specific reaction, the coupling occurs at the C-4 and C-6 positions, which are ortho to one amino group and para to the other, leading to the formation of the characteristic brown diazo product.[12] This coupling is typically performed in a slightly acidic to neutral solution.

The coupling reaction is: $[Cl^-N_2^+-C_6H_4-N_2^+Cl^-] + 2 (H_2N)_2C_6H_4 \rightarrow [(H_2N)_2C_6H_3N_2]_2C_6H_4 \cdot 2HCl$

...

[Click to download full resolution via product page](#)

Caption: Overall workflow for the synthesis of Bismarck Brown Y.

Detailed Experimental Protocol

This protocol reconstructs the original synthesis in a modern laboratory context, emphasizing safety and procedural integrity.

Materials and Reagents:

- m-Phenylenediamine (benzene-1,3-diamine), reagent grade
- Sodium nitrite (NaNO_2), reagent grade
- Hydrochloric acid (HCl), concentrated (37%)
- Sodium chloride (NaCl)
- Distilled water
- Beakers, magnetic stirrer and stir bar, ice bath, Buchner funnel, filter paper

Step-by-Step Methodology:

Part A: Preparation of the Bis(diazonium) Salt Solution (Electrophile)

- In a 250 mL beaker, dissolve 5.4 g (0.05 mol) of m-phenylenediamine in a solution of 15 mL concentrated HCl and 50 mL of distilled water.
- Cool the resulting solution to 0–5 °C in an ice-salt bath with continuous stirring. The amine hydrochloride salt may precipitate.
- In a separate beaker, prepare a solution of 7.0 g (0.1 mol) of sodium nitrite in 25 mL of distilled water.
- CRITICAL STEP: Add the sodium nitrite solution dropwise to the cold amine solution over 15-20 minutes. Maintain the temperature below 5 °C at all times. Vigorous stirring is essential to dissipate heat and ensure complete reaction.
- The resulting clear, yellowish solution of benzene-1,3-bis(diazonium) chloride should be kept cold and used immediately in the next step.

Part B: The Coupling Reaction

- In a separate 600 mL beaker, dissolve 11.3 g (0.105 mol) of m-phenylenediamine in 200 mL of distilled water.
- While stirring, slowly add the cold bis(diazonium) salt solution (from Part A) to the m-phenylenediamine solution (Part B).
- A deep reddish-brown precipitate will form immediately.
- Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the completion of the coupling reaction.

Part C: Isolation and Purification

- "Salt out" the dye by adding 25 g of sodium chloride (NaCl) to the reaction mixture and stirring for 15 minutes. This reduces the solubility of the organic dye in the aqueous medium.
- Isolate the solid Bismarck Brown dye by vacuum filtration using a Buchner funnel.
- Wash the filter cake with a small amount of saturated NaCl solution to remove unreacted starting materials and inorganic salts.
- Dry the product in a desiccator or a low-temperature oven.

Self-Validation: The protocol is validated by the immediate and intense color change upon mixing the reactants in Part B. The efficacy of the synthesized dye can be confirmed by dissolving a small amount in water and successfully staining a piece of cotton fabric or a biological specimen known to contain acid mucins.

Core Applications in Histology and Cytology

While initially used as a textile dye, the most enduring legacy of Bismarck Brown is in the field of histology.^{[4][9]} As a cationic (basic) dye, it avidly binds to anionic, or basophilic, components within tissues.^[13] Its primary mechanism involves electrostatic attraction to negatively charged macromolecules such as sulfated glycosaminoglycans and nucleic acids.

Application	Target Tissue/Component	Resulting Color	Source(s)
General Histology	Acid Mucins (e.g., in goblet cells)	Yellow to Yellow-Brown	[7][13][14]
Connective Tissue	Mast Cell Granules (heparin)	Intense Brown/Yellow	[6][15]
Skeletal Tissue	Cartilage Matrix	Yellow-Brown	[6][7]
Cytology	Papanicolaou Stain (EA solution component)	General Cytoplasmic Counterstain	[7][16]

It is particularly valued for staining mast cells, where it provides high contrast and is considered by some to be superior to Toluidine blue for automated image analysis.[15]

Conclusion

The discovery of Bismarck Brown by Carl Alexander von Martius was a pivotal moment in the early history of synthetic chemistry. Its synthesis, remarkable for its simplicity and efficiency, illustrates fundamental principles of diazotization and azo coupling that remain central to organic chemistry. While its use as a textile dye has largely been superseded, Bismarck Brown retains its value as a specialized and effective stain in histology and cytology, a lasting tribute to the pioneering work of the 19th-century dye chemists.

References

- Wikipedia. Bismarck brown Y. [Link]
- Biognost. BISMARCK BROWN Y C.I. 21000. [Link]
- YouTube. Synthesis of Bismark Brown Dye. [Link]
- Wikipedia. Carl Alexander von Martius. [Link]
- ChemistryViews. 100th Anniversary: Death of Carl Alexander von Martius. [Link]
- MFA Cameo. Bismarck brown. [Link]
- Brainly.in. How is Bismarck Brown is prepared? [Link]
- MacsChem. Bismarck Brown Y | 10114-58-6. [Link]
- Tomov, N., & Dimitrov, N. (2017). MODIFIED BISMARCK BROWN STAINING FOR DEMONSTRATION OF SOFT TISSUE MAST CELLS. Semantic Scholar. [Link]

- Britannica. Dye - Synthetic, Organic, Colorants. [Link]
- Rainbow Dye-Tech (Pvt) Ltd. Bismarck Brown Y. [Link]
- Bionity. Bismarck brown Y. [Link]
- Britannica. Bismarck brown. [Link]
- UNSW Embryology. Histology Stains. [Link]
- Science Museum Group Collection. Dye Sample: Manchester Brown. [Link]
- StainsFile. Bismarck Brown Y. [Link]
- Kiremitçiler, G. (2021). The Early Azo Dyes: Aniline Yellow, Bismarck Brown, Chrysoidine, Orangés, Fast Red A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. collection.science museum group.org.uk [collection.science museum group.org.uk]
- 2. Carl Alexander von Martius - Wikipedia [en.wikipedia.org]
- 3. 100th Anniversary: Death of Carl Alexander von Martius - ChemistryViews [chemistryviews.org]
- 4. Bismarck brown Y - Wikipedia [en.wikipedia.org]
- 5. The Early Azo Dyes: Aniline Yellow, Bismarck Brown, Chrysoidine, Orangés, Fast Red A | springerprofessional.de [springerprofessional.de]
- 6. macschem.us [macschem.us]
- 7. Bismarck_brown_Y [bionity.com]
- 8. chemiis.com [chemiis.com]
- 9. cameo.mfa.org [cameo.mfa.org]
- 10. Bismarck Brown Y – Rainbow Dye-Tech (Pvt) Ltd. [rainbowdyetech.co]
- 11. brainly.in [brainly.in]
- 12. youtube.com [youtube.com]
- 13. biognost.com [biognost.com]

- 14. stainsfile.com [stainsfile.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Histology Stains - Embryology [embryology.med.unsw.edu.au]
- To cite this document: BenchChem. [A Foundational Azo Dye: Unraveling the History and Chemistry of Bismarck Brown]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12351271#discovery-and-original-synthesis-of-bismarck-brown>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com